4-[2-[4-[(2-Methylpropan-2-yl)oxy]-4-oxobutanoyl]oxyethoxy]-4-oxobutanoic acid 4-[2-[4-[(2-Methylpropan-2-yl)oxy]-4-oxobutanoyl]oxyethoxy]-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 2377031-89-3
VCID: VC7433350
InChI: InChI=1S/C14H22O8/c1-14(2,3)22-13(19)7-6-12(18)21-9-8-20-11(17)5-4-10(15)16/h4-9H2,1-3H3,(H,15,16)
SMILES: CC(C)(C)OC(=O)CCC(=O)OCCOC(=O)CCC(=O)O
Molecular Formula: C14H22O8
Molecular Weight: 318.322

4-[2-[4-[(2-Methylpropan-2-yl)oxy]-4-oxobutanoyl]oxyethoxy]-4-oxobutanoic acid

CAS No.: 2377031-89-3

Cat. No.: VC7433350

Molecular Formula: C14H22O8

Molecular Weight: 318.322

* For research use only. Not for human or veterinary use.

4-[2-[4-[(2-Methylpropan-2-yl)oxy]-4-oxobutanoyl]oxyethoxy]-4-oxobutanoic acid - 2377031-89-3

Specification

CAS No. 2377031-89-3
Molecular Formula C14H22O8
Molecular Weight 318.322
IUPAC Name 4-[2-[4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]oxyethoxy]-4-oxobutanoic acid
Standard InChI InChI=1S/C14H22O8/c1-14(2,3)22-13(19)7-6-12(18)21-9-8-20-11(17)5-4-10(15)16/h4-9H2,1-3H3,(H,15,16)
Standard InChI Key PLKOUXLYQXEFSJ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CCC(=O)OCCOC(=O)CCC(=O)O

Introduction

The compound 4-[2-[4-[(2-Methylpropan-2-yl)oxy]-4-oxobutanoyl]oxyethoxy]-4-oxobutanoic acid is a complex organic molecule with a unique structural arrangement. It features a central butanoic acid moiety linked to an ethoxy group, which is further connected to a butanoyl group modified with a (2-methylpropan-2-yl)oxy substituent. This compound's intricate structure suggests potential applications in various chemical and biological contexts, although specific details on its synthesis, properties, and applications are not readily available in the provided search results.

Synthesis and Purification

The synthesis of such a compound typically involves multiple steps, including esterification and etherification reactions. The use of protecting groups might be necessary to control the reactivity of certain functional groups during synthesis.

  • Synthetic Steps:

    • Starting Materials: The synthesis could start with simpler precursors like butanoic acid derivatives and ethylene glycol derivatives.

    • Coupling Reactions: Esterification or etherification reactions would be used to form the desired linkages.

    • Purification: Techniques such as chromatography and recrystallization are commonly employed to achieve high purity.

Related Compounds and Applications

Compounds with similar structural features, such as those containing fluorenylmethoxycarbonylamino groups or (2-methylpropan-2-yl)oxy substituents, have been explored for their potential in drug development and biochemical research.

Compound NameStructural FeaturesUnique Properties
2-[(2,4-Dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]acetic acidContains fluorenylmethoxycarbonylamino groupProtective group in peptide synthesis, modulates biological interactions
5-[2-[[(3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]ethylamino]naphthalene-1-sulfonic acidNaphthalene sulfonic acid moietyPotential in biochemical research and drug development

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator